(R)-1-Boc-3-benzylpiperazine CAS number 947272-49-3
(R)-1-Boc-3-benzylpiperazine CAS number 947272-49-3
An In-Depth Technical Guide to (R)-1-Boc-3-benzylpiperazine (CAS: 947272-49-3): A Key Chiral Building Block in Modern Drug Discovery
Introduction
Within the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged structure," a molecular scaffold frequently identified in biologically active compounds, including numerous blockbuster drugs.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to serve as a versatile linker between different pharmacophoric elements. However, the exploration of the vast chemical space surrounding this heterocycle has historically been dominated by N,N'-disubstituted derivatives. The focus is now shifting towards carbon-substituted chiral piperazines, which offer a more complex and nuanced three-dimensional architecture for precise interaction with biological targets.[1]
(R)-1-Boc-3-benzylpiperazine (CAS No. 947272-49-3) emerges as a particularly valuable intermediate in this context.[3][4] It provides researchers with an enantiomerically pure scaffold featuring orthogonal protection. The tert-butoxycarbonyl (Boc) group at the N1 position allows for selective chemistry at the nucleophilic N4 position, while the fixed chirality at the C3 benzyl-substituted carbon provides a defined stereochemical anchor. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this key building block, from its fundamental properties and synthesis to its application and handling.
Physicochemical Properties and Identification
Accurate identification is the cornerstone of reproducible science. (R)-1-Boc-3-benzylpiperazine is a chiral molecule whose properties are well-defined. Its enantiomer, (S)-1-Boc-3-benzylpiperazine, possesses the CAS number 475272-55-0.[5][6]
| Property | Value | Source(s) |
| CAS Number | 947272-49-3 | [3][4][7] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [4][5][6] |
| Molecular Weight | 276.37 g/mol | [4][5] |
| IUPAC Name | tert-butyl (3R)-3-(phenylmethyl)piperazine-1-carboxylate | [3][4] |
| Synonyms | (R)-1-Boc-3-benzyl-piperazine | [3] |
| Appearance | Varies; often a light brown gel or oil | [8] |
| HCl Salt CAS No. | 1217474-17-3 | [9] |
| HCl Salt Formula | C₁₆H₂₅ClN₂O₂ | [9] |
| HCl Salt Mol. Wt. | 312.83 g/mol | [9] |
The Strategic Role of Protecting Groups in Piperazine Chemistry
The synthetic utility of (R)-1-Boc-3-benzylpiperazine is fundamentally derived from the strategic placement of the Boc protecting group. In multi-step syntheses, protecting groups act as temporary shields for reactive functional groups, ensuring that chemical transformations occur only at desired locations.[10]
The Boc Group: An Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide synthesis.[11] Its efficacy stems from a crucial balance: it is robust enough to withstand a wide range of non-acidic conditions (e.g., basic hydrolysis, many nucleophiles, catalytic hydrogenation) yet can be removed cleanly under mild acidic conditions.[12][13]
-
Protection Mechanism: The Boc group is typically introduced by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine's nucleophilic nitrogen attacks a carbonyl carbon of the anhydride, forming a carbamate.[11][12] This conversion dramatically reduces the nitrogen's nucleophilicity and basicity.[10][12]
-
Deprotection Mechanism: Removal is achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[14] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide gas.[11][14]
The presence of the Boc group at the N1 position of (R)-1-Boc-3-benzylpiperazine directs synthetic modifications—such as alkylation, acylation, or arylation—exclusively to the unprotected N4 nitrogen, making it an ideal substrate for building unsymmetrically substituted piperazine derivatives.
Caption: Plausible synthetic workflow from a chiral amino acid precursor.
Experimental Protocol (Representative)
Step 1: Synthesis of (R)-N-Cbz-2-amino-3-phenylpropan-1-ol
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To a suspension of (R)-phenylalanine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C and stir overnight at room temperature to form the methyl ester.
-
Remove solvent under reduced pressure. Dissolve the residue in DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq) followed by benzyl chloroformate (Cbz-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Dissolve the crude N-Cbz ester in THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Stir for 2 hours, then quench sequentially with water, 15% NaOH, and water. Filter the resulting solids and concentrate the filtrate to yield the desired amino alcohol.
Step 2: Synthesis of (R)-N-Boc-piperazine Ring This part of the synthesis is complex and can follow several established routes for converting chiral amino alcohols into piperazines, often involving activation of the alcohol, ring-opening of an intermediate aziridine with a protected ethylenediamine equivalent, and final cyclization. A key transformation often involves an aza-Michael addition between a chiral diamine and an activated vinyl species. [15]
Applications in Medicinal Chemistry
(R)-1-Boc-3-benzylpiperazine is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its structure is a gateway to a diverse range of complex molecules with therapeutic potential, particularly those targeting the central nervous system. [8][16]
-
Scaffold for CNS Agents: The piperazine moiety is a common feature in drugs targeting dopamine, serotonin, and σ-receptors. [16][17]The defined stereochemistry of the benzyl group can provide critical binding interactions within the receptor pocket, enhancing potency and selectivity.
-
Kinase Inhibitors: Many kinase inhibitors utilize a piperazine ring to connect a hinge-binding heterocycle to a solvent-exposed region of the enzyme, where it can be modified to tune pharmacokinetic properties. [2]* GPCR Modulators: The basic nitrogen at N4 is often crucial for interacting with acidic residues (e.g., aspartic acid) in G-protein coupled receptors.
Caption: Logical flow from building block to a final drug candidate.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of (R)-1-Boc-3-benzylpiperazine.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals for Boc (~1.4 ppm), benzyl (~7.2-7.3 ppm, ~2.6-3.0 ppm), and piperazine ring protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for Boc carbonyl (~155 ppm), Boc quaternary C (~80 ppm), aromatic, and aliphatic carbons. |
| LC-MS | Purity & MW Verification | A major peak corresponding to [M+H]⁺ at m/z 277. Fragmentation may show loss of the Boc group. [18] |
| Chiral HPLC | Enantiomeric Purity (ee%) | Baseline separation of (R) and (S) enantiomers using a chiral stationary phase. |
| FT-IR | Functional Group ID | Characteristic absorptions for N-H (secondary amine), C=O (carbamate), and aromatic C-H. |
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
-
Injection: Inject 10 µL.
-
Analysis: The (R) and (S) enantiomers should elute as distinct peaks. Enantiomeric excess (ee%) is calculated from the integrated peak areas: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100. A racemic standard should be run to confirm peak identity.
Safety, Handling, and Storage
As a laboratory chemical, (R)-1-Boc-3-benzylpiperazine requires careful handling. While a specific MSDS is not widely published, data from closely related compounds provide a reliable guide. [5][19][20]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [19]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. [19] * Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. [19][20] * Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary. [19]* Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood. [19] * Avoid contact with skin and eyes. Avoid formation of dust and aerosols. [19] * Wash hands thoroughly after handling. [20]* Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids. [20]* First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. [19] * Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [19] * Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. [19] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. [19]
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Conclusion
(R)-1-Boc-3-benzylpiperazine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its pre-installed chirality, orthogonal protecting group strategy, and privileged piperazine core provide a streamlined path to novel and complex molecular architectures. For research teams aiming to explore the rich chemical space of CNS agents, kinase inhibitors, and other therapeutic areas, a thorough understanding of this building block's properties, synthesis, and handling is essential for accelerating the journey from concept to clinical candidate.
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